molecular formula C19H16ClN3O3 B5666116 N-(2-chlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(2-chlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B5666116
M. Wt: 369.8 g/mol
InChI Key: YFGWJNQPMLEUSG-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-acetamide hybrid characterized by a 6-oxopyridazinone core linked to an acetamide group substituted with a 2-chlorophenyl moiety at the nitrogen and a 3-methoxyphenyl group at the pyridazinone C3 position. Pyridazinone derivatives are widely studied for their biological activities, including anti-inflammatory, analgesic, and enzyme inhibitory effects .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c1-26-14-6-4-5-13(11-14)16-9-10-19(25)23(22-16)12-18(24)21-17-8-3-2-7-15(17)20/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGWJNQPMLEUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzoyl chloride and 3-methoxybenzaldehyde. The synthetic route may involve the following steps:

    Formation of the Pyridazinone Core: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Acylation Reaction: The pyridazinone core is then acylated using 2-chlorobenzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyridazinone core can be reduced to form a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-chlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Modifications: Pyridazinone vs. Other Heterocycles

The pyridazinone core distinguishes this compound from benzothiazole-based acetamides (e.g., EP3 348 550A1 derivatives), which exhibit different electronic properties and binding affinities due to the sulfur-containing heterocycle .

Substituent Effects on the Acetamide Moiety

Table 1: Comparison of Acetamide Substituents
Compound Name R Group on Acetamide Nitrogen Key Properties/Outcomes Reference
Target Compound 2-chlorophenyl Enhanced steric bulk; potential metabolic stability -
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetamide (8a) 4-bromophenyl Lower yield (10%); electron-withdrawing Br may reduce solubility
2-[5-(3-Methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]-N-[4-(methylthio)phenyl]acetamide (8c) 4-(methylthio)phenyl Higher lipophilicity due to S-methyl group
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide 4-(methylsulfanyl)phenyl Planar amide group with dimeric H-bonding

Key Observations :

  • The 2-chlorophenyl group introduces ortho-substitution, which may increase steric hindrance compared to para-substituted analogs (e.g., 4-bromophenyl in 8a). This could impact binding pocket accessibility .

Pyridazinone Ring Substitutions

Table 2: Pyridazinone Substituent Variations
Compound Name C3 Substituent C5 Substituent Notable Features Reference
Target Compound 3-methoxyphenyl H Methoxy group improves solubility vs. halogens -
2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(antipyrinyl)acetamide (6f) 4-(4-chlorophenyl)piperazine H Piperazine enhances basicity and water solubility
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]ethanethioamide (9) 3-methyl-5-(3-methoxybenzyl) Methyl and methoxybenzyl Thioamide linkage alters electronic properties

Key Observations :

  • Piperazine substituents (e.g., in 6f) introduce basic nitrogen atoms, improving solubility and enabling salt formation, which is absent in the target compound .
  • Methyl groups at C3 (as in 9) may reduce conformational flexibility compared to the target's 3-methoxyphenyl group .

Physicochemical and Conformational Analysis

  • Crystal Packing : Analogous dichlorophenyl acetamides exhibit dimeric hydrogen bonding (R22(10) motifs), suggesting the target compound may form similar intermolecular interactions, stabilizing its solid-state structure .
  • Dihedral Angles: In related compounds (e.g., ), dihedral angles between aryl and pyridazinone rings range from 44.5° to 77.5°, influencing molecular planarity and packing . The target’s 3-methoxyphenyl group may adopt intermediate angles, balancing steric and electronic effects.

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